Soyasaponin Aa

描述

Soyasaponin Aa is a naturally occurring triterpenoid saponin found in soybeans (Glycine max)This compound is known for its various health benefits, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of soyasaponinAA involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The process begins with the cyclization of 2,3-oxidosqualene to form β-amyrin, which is then modified through a series of hydroxylation, glycosylation, and acylation reactions to produce soyasaponinAA .

Industrial Production Methods

Industrial production of soyasaponinAA typically involves the extraction of soybeans followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to isolate and purify soyasaponinAA from soybean extracts .

化学反应分析

Hydrolysis Reactions

Soyasaponin Aa undergoes hydrolysis under acidic, enzymatic, or microbial conditions, leading to deglycosylation and aglycone formation:

Acid Hydrolysis

-

Reaction : Cleavage of glycosidic bonds under acidic conditions produces deacetylated derivatives or soyasapogenol A (C₃₀H₅₀O₄).

-

Conditions :

Enzymatic/Microbial Hydrolysis

-

Colonic Microflora : Gut bacteria hydrolyze this compound to soyasapogenol A, enhancing bioactivity .

-

Soil Microbes : Novosphingobium and other rhizosphere bacteria degrade soyasaponins via β-glucosidase activity .

Table 1: Chromatographic and Spectrometric Methods for Reaction Monitoring

Structural Stability and Artifact Formation

-

Thermal Degradation : Heating above 60°C induces partial deglycosylation, forming acetylated intermediates .

-

Alkaline Conditions : Exposure to pH > 8.0 causes ester bond cleavage in acetylated sugars .

-

Artifacts : Group E soyasaponins (e.g., Bd, Be) may form during extraction via ketonization at C-22 .

Microbial Transformation in Soil

This compound is metabolized by rhizosphere bacteria, altering its bioactivity:

-

Degradation Rate : Slower than soyasaponin Bb due to structural complexity .

-

Key Metabolites : Soyasapogenol A and 3-O-glucuronide derivatives .

Table 2: Bacterial Community Shifts Post-Exposure

| Treatment | Enriched Genera | Functional Impact | Source |

|---|---|---|---|

| This compound | Novosphingobium | Plant growth promotion | |

| Control (No Aa) | Pseudomonas | Pathogen suppression |

Bioactivity Linked to Hydrolysis

-

Anti-Inflammatory Effects : Soyasapogenol A inhibits TLR4/MyD88 recruitment into lipid rafts, suppressing NF-κB activation .

-

Anti-Cancer Activity : Aglycones (e.g., soyasapogenol A) induce apoptosis in HT-29 colon cancer cells (IC₅₀ < 10 ppm) .

Synthetic and Biosynthetic Modifications

科学研究应用

Antioxidant Properties

Soyasaponin Aa exhibits notable antioxidant activity, which is critical for combating oxidative stress in biological systems. Research indicates that soyasaponins can scavenge free radicals and enhance the activity of antioxidant enzymes.

- Radical Scavenging Activity : In studies using the DPPH and ABTS assays, this compound demonstrated a scavenging activity of 75.7% and 81.4%, respectively, at a concentration of 100 μg/mL. This indicates a strong potential for protecting cells from oxidative damage .

- Mechanism of Action : The compound's ability to modulate reactive oxygen species (ROS) levels suggests it could play a role in reducing oxidative stress-related diseases. It has been shown to increase superoxide dismutase activity, further supporting its antioxidant capabilities .

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity effects of this compound, particularly in adipocyte differentiation.

- Inhibition of Adipogenesis : Research involving 3T3-L1 adipocytes revealed that this compound significantly inhibits lipid accumulation and the expression of adipogenic marker genes such as PPARγ and C/EBPα. This suppression occurs at both mRNA and protein levels, indicating a robust mechanism by which this compound regulates fat cell development .

- Potential for Weight Management : The findings suggest that this compound could be utilized as a natural agent for weight management and obesity prevention by targeting the molecular pathways involved in fat storage.

Functional Foods and Nutraceuticals

The incorporation of this compound into functional foods and dietary supplements is gaining momentum due to its health benefits.

- Health Benefits : As a nutraceutical, this compound is being researched for its potential to enhance immune function, lower cholesterol levels, and exert anti-carcinogenic effects. Its inclusion in dietary supplements is supported by ongoing research into its health-promoting properties .

- Market Trends : The growing awareness of the health benefits associated with soy products has led to an increased demand for functional foods enriched with soyasaponins. This trend is particularly evident in markets focusing on health-conscious consumers .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

作用机制

Soyasaponin Aa exerts its effects through various molecular targets and pathways. It interacts with cell membranes, modulating membrane fluidity and permeability. It also influences signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anti-carcinogenic effects .

相似化合物的比较

Similar Compounds

SoyasaponinAb: Another triterpenoid saponin found in soybeans with similar health benefits.

SoyasaponinBb: Known for its antioxidant properties.

SoyasaponinBa: Studied for its role in plant defense.

Uniqueness

Soyasaponin Aa is unique due to its specific glycosidic structure and its potent biological activities. It has been shown to have stronger anti-inflammatory and anti-carcinogenic effects compared to other soyasaponins .

生物活性

Soyasaponin Aa is a triterpenoid glycoside primarily derived from soybeans (Glycine max) and has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antioxidant, anticancer, and anti-inflammatory effects, supported by empirical data and case studies.

Chemical Structure and Classification

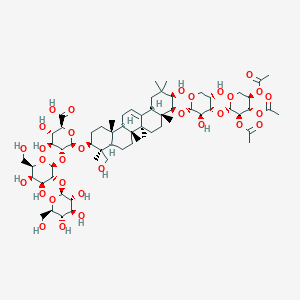

Soyasaponins are classified into different groups based on their structural characteristics. This compound belongs to Group A, which is characterized by specific sugar moieties that influence its biological activity. The molecular formula for this compound is CHO, with a molecular weight of approximately 1,364.3 g/mol .

Antioxidant Activity

Radical Scavenging Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals effectively. For instance, in assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid), this compound showed radical scavenging activities of 75.7% and 81.4%, respectively, at a concentration of 100 μg/mL .

Mechanisms of Action

The antioxidant effects are attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Additionally, it was observed that this compound treatment reduced lipopolysaccharide-induced reactive oxygen species (ROS) levels in cell cultures.

Anticancer Activity

Cell Proliferation Inhibition

Research indicates that this compound can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For example, in studies involving Hepa1c1c7 murine hepatoma cells, treatment with this compound resulted in a significant reduction in cell viability—30% and 39% inhibition at 100 μg/mL after 24 and 48 hours of exposure, respectively .

Quinone Reductase Induction

Moreover, this compound has been shown to induce quinone reductase (QR) activity, an enzyme associated with detoxification processes and chemoprevention. The induction was dose-dependent, with maximum increases observed at higher concentrations (100 μg/mL), leading to a 2.9-fold increase in QR activity compared to control groups .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been reported to decrease the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses .

Case Studies

- In Vitro Studies : A study highlighted the effects of this compound on HepG2 human hepatocellular carcinoma cells, where it was found to inhibit cell proliferation significantly while enhancing apoptotic pathways .

- Animal Models : In animal studies involving mice with Ehrlich's ascites carcinoma (EAC), administration of soyasaponins led to reduced tumor size and improved survival rates, indicating potential therapeutic benefits against cancer .

Extraction and Quantification

The extraction efficiency of this compound from various matrices has been optimized using different methods. A recent study developed a high-performance liquid chromatography (HPLC) method for quantifying soyasaponins in food products, achieving satisfactory recovery rates for this compound .

| Analyte | Molecular Weight (g/mol) | Recovery Rate (%) |

|---|---|---|

| This compound | 1364.3 | Varies by matrix |

| Soyasaponin Bb | 941.5 | Varies by matrix |

| Soyasaponin Ab | 1435.6 | Varies by matrix |

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58+,60+,61-,62+,63+,64+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGJRGWLUHSDLW-HCOXMXEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317435 | |

| Record name | Soyasaponin Aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-33-8 | |

| Record name | Soyasaponin Aa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。